2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3O3/c11-6-1-2-8(7(12)3-6)18-5-10(17)14-4-9(16)15-13/h1-3H,4-5,13H2,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJBOIPBMFWJRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365896 | |
| Record name | 2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2381-76-2 | |
| Record name | N-[2-(2,4-Dichlorophenoxy)acetyl]glycine hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2381-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide is a compound of interest in pharmacological research due to its potential biological activities. With a molecular formula of C10H11Cl2N3O3 and a molecular weight of 292.12 g/mol, this compound has been studied for its anti-inflammatory and anticancer properties, among other biological activities.
The compound's structure can be represented by the following characteristics:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2381-76-2 |
| Molecular Formula | C10H11Cl2N3O3 |
| Molecular Weight | 292.12 g/mol |
| Purity | Typically 95% |
Anti-inflammatory Activity
Research indicates that derivatives of 2-(2,4-dichlorophenoxy)acetic acid, closely related to our compound of interest, exhibit promising anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. A study demonstrated that synthesized derivatives showed effective interaction with the COX-2 active site, surpassing the parent compound in binding strength .
Anticancer Activity
Preliminary studies have suggested that similar compounds may possess anticancer properties. For instance, compounds derived from thiazole and phenyl rings have shown significant activity against various cancer cell lines, indicating a potential for further exploration of this compound in cancer therapy .
Molecular docking studies have been performed to understand the interaction of this compound with biological targets. The results suggest that it may interact effectively with proteins involved in inflammatory responses and tumor progression. These interactions could be mediated through hydrophobic contacts and hydrogen bonding with key amino acid residues in target proteins .
Study 1: Anti-inflammatory Effects
In a controlled study, derivatives similar to this compound were tested for their ability to reduce inflammation in murine models. The results indicated a significant decrease in inflammatory markers when treated with these compounds compared to controls.
Study 2: Anticancer Properties
A series of experiments evaluated the cytotoxic effects of related compounds on human colon carcinoma cells (HCT-15). The findings revealed that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, suggesting a potent anticancer effect .
Scientific Research Applications
Medicinal Chemistry
Dichloroacetylhydrazine has been investigated for its potential as an antitumor agent. The hydrazine moiety is known for its ability to form hydrazones with carbonyl compounds, which can lead to the development of novel anticancer drugs. Research has indicated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapy.
Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of dichloroacetylhydrazine showed significant inhibitory effects on the proliferation of breast cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for anticancer drug development .
Agricultural Applications
The compound's structural similarity to known herbicides suggests potential applications in weed control. Specifically, its ability to act as a growth regulator could be leveraged to develop selective herbicides that target broadleaf weeds while sparing cereal crops.
Case Study : Research conducted on the herbicidal activity of related compounds showed that they could effectively control broadleaf weeds without harming monocotyledonous plants like wheat and corn. This selectivity is crucial for sustainable agricultural practices .
Table 1: Comparison of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs include derivatives of 2,4-D with modified acetamide side chains. Substituents on the nitrogen atom significantly influence physicochemical and biological properties.
Table 1: Structural and Functional Comparison
Physicochemical Properties
- The hydrazinyl-oxoethyl group in the target compound introduces polarity, possibly improving aqueous solubility compared to 2,4-D derivatives with bulky substituents.
- Synthetic Accessibility: Compounds like 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide () are synthesized via condensation of chloral hydrate with 2,4-D precursors . The target compound may require hydrazine incorporation via reductive amination or nucleophilic substitution.
Q & A
Q. What are the standard synthetic routes for this compound, and what intermediates are critical?
The compound is synthesized via coupling reactions between 2,4-dichlorophenoxyacetic acid derivatives and hydrazinyl intermediates. A common method involves carbodiimide-mediated amide bond formation (e.g., EDC with triethylamine) to activate the carboxylic acid group, followed by reaction with hydrazine derivatives . Key intermediates include the acid chloride or activated ester forms of the phenoxyacetic acid moiety.
Q. Which spectroscopic techniques are essential for structural confirmation?
- 1H/13C NMR : Identifies hydrazinyl (-NH-NH2) protons (δ 6.5–8.5 ppm) and amide carbonyls (δ 165–175 ppm).
- FTIR : Confirms C=O stretches (amide I band ~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹).
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion). These methods align with protocols used for analogous acetamide derivatives .
Q. What safety protocols are recommended for handling this compound?
While specific GHS data for this compound is limited, structurally similar chlorinated acetamides require:
Q. What in vitro assays are used to evaluate bioactivity?
Anti-inflammatory screening via COX-2 inhibition assays and anti-viral potential through molecular docking (e.g., SARS-CoV-2 protease targets) . Cell viability assays (MTT) are recommended for cytotoxicity profiling.
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis yield?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve coupling efficiency .
- Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates acylation .
- Temperature Control : Maintaining 0–5°C minimizes side reactions during activation . Yields >70% are achievable with stoichiometric EDC and 1.2 equivalents of hydrazine derivatives.
Q. How does X-ray crystallography resolve structural ambiguities?
Single-crystal XRD determines bond angles, dihedral rotations (e.g., 80.7° between amide and dichlorophenyl groups), and hydrogen-bonding networks (N–H⋯O dimers). This data clarifies steric hindrance effects and validates computational models .
Q. What computational methods predict binding affinity to biological targets?
- Molecular Docking : Tools like AutoDock Vina assess interactions with proteins (e.g., SARS-CoV-2 Mpro in ).
- MD Simulations : GROMACS or AMBER evaluate stability of ligand-protein complexes. Results correlate with experimental IC50 values when validated via enzyme inhibition assays .
Q. How do electronic effects of substituents influence reactivity?
The 2,4-dichlorophenoxy group is electron-withdrawing, activating the acetamide carbonyl toward nucleophilic attack. This facilitates hydrazone formation or further derivatization (e.g., Schiff base synthesis). Substituent positioning also directs regioselectivity in cross-coupling reactions .
Contradictions and Methodological Considerations
- Synthetic Routes : uses acetic acid as a solvent for hydrazide coupling, while employs dichloromethane. Solvent polarity impacts reaction kinetics and purity.
- Characterization : Discrepancies in NMR chemical shifts may arise from solvent effects (DMSO vs. CDCl3), necessitating standardized reporting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
